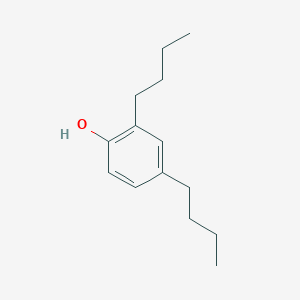

2,4-Dibutyl phenol

CAS No.: 2151-57-7

Cat. No.: VC19733872

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2151-57-7 |

|---|---|

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| IUPAC Name | 2,4-dibutylphenol |

| Standard InChI | InChI=1S/C14H22O/c1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2/h9-11,15H,3-8H2,1-2H3 |

| Standard InChI Key | KPZBEZVZFBDKCG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC(=C(C=C1)O)CCCC |

Introduction

Chemical Properties and Structural Characteristics

Fundamental Physicochemical Parameters

The compound’s chemical identity is defined by the following properties :

| Property | Value |

|---|---|

| CAS Number | 96-76-4 |

| Molecular Formula | |

| Molecular Weight | 206.32 g/mol |

| Melting Point | 53–56°C |

| Boiling Point | 265°C |

| Density | 0.887 g/cm³ |

| Vapor Pressure | 1 mmHg at 84.5°C |

| Refractive Index | 1.5080 |

| Water Solubility | 0.033 g/L at 25°C |

| LogP (Octanol-Water) | 4.8 |

The low water solubility and high LogP value underscore its lipophilicity, facilitating accumulation in lipid-rich tissues and environmental matrices.

Stability and Reactivity

Natural Occurrence and Biosynthetic Pathways

Biological Distribution

2,4-DTBP has been detected in 16 bacterial species (e.g., Pseudomonas spp.), 11 fungal taxa (including Nectria spp.), and 133 plant species across 67 families . Notable examples include:

-

Plants: Essential oils of Pinus yunnanensis (29.4% of cone extracts), heartwood of Dalbergia odorifera (9.64% dry weight)

-

Animals: Defensive secretions of centipede Scolopendra subspinipes, frass of pine beetle Dendroctonus armandi

-

Marine organisms: Sponge Zygomycale sp. and tunicate Styela clava

Biosynthetic Mechanisms

While complete pathways remain uncharacterized, current evidence suggests two primary routes:

-

Shikimate pathway derivatives: Modifications of tyrosine or phenylalanine precursors through alkylation

-

Polyketide synthesis: Assembly via malonyl-CoA units in fungal systems

Industrial Production and Synthetic Methodologies

Purification Techniques

Crude product purification involves:

-

Fractional distillation under reduced pressure (BP 265°C)

-

Column chromatography on alumina (petroleum ether eluent)

-

Recrystallization from ethanol-water mixtures

Bioactive Properties and Applications

Antimicrobial Activity

2,4-DTBP demonstrates broad-spectrum inhibition against:

-

Bacteria: MIC 12.5 μg/mL against Staphylococcus aureus

-

Fungi: 80% growth reduction in Candida albicans at 50 μg/mL

Antioxidant Capacity

As a radical scavenger, 2,4-DTBP shows:

-

DPPH radical inhibition: IC₅₀ 18.7 μM

-

Lipid peroxidation reduction: 73% at 100 μM in rat liver microsomes

This activity underpins its use as Antioxidant No. 33 in polyolefin stabilization .

Ecological Roles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume